N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9-methyl-9H-purin-6-amine
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Overview
Description
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9-methyl-9H-purin-6-amine is a complex organic compound that features a purine base attached to a chlorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9-methyl-9H-purin-6-amine typically involves multiple steps. One common approach is to start with the chlorothiophene derivative, which undergoes a series of reactions to introduce the methoxyethyl group. This intermediate is then coupled with a purine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9-methyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9-methyl-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9-methyl-9H-purin-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5-Chlorothiophen-2-yl)methanamine
- 5-Chloro-2-thienylboronic acid
- (E)-1-(5-chlorothiophen-2-yl)-3-(thiophen-2yl)-2-propen-1-one
Uniqueness
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9-methyl-9H-purin-6-amine is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9-methylpurin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5OS/c1-19-7-18-11-12(16-6-17-13(11)19)15-5-8(20-2)9-3-4-10(14)21-9/h3-4,6-8H,5H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCCIJNRQUQAOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CC=C(S3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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